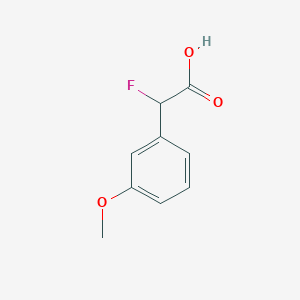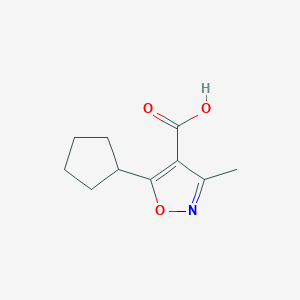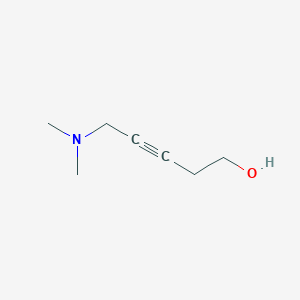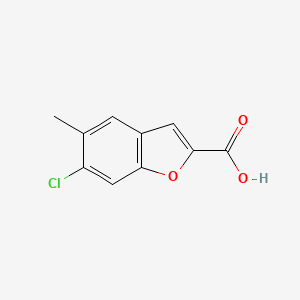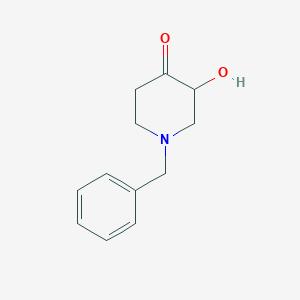![molecular formula C8H7NO5S B13071427 5-[(Cyanomethanesulfonyl)methyl]furan-2-carboxylic acid](/img/structure/B13071427.png)
5-[(Cyanomethanesulfonyl)methyl]furan-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(Cyanomethanesulfonyl)methyl]furan-2-carboxylic acid is an organic compound that belongs to the furan family Furans are heterocyclic compounds characterized by a five-membered aromatic ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Cyanomethanesulfonyl)methyl]furan-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of furan derivatives with cyanomethanesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like recrystallization or chromatography may also be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
5-[(Cyanomethanesulfonyl)methyl]furan-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The cyanomethanesulfonyl group can be reduced to a methylsulfonyl group.
Substitution: The carboxylic acid group can participate in esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Alcohols or amines in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Major Products
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: 5-[(Methylsulfonyl)methyl]furan-2-carboxylic acid.
Substitution: Esters or amides of this compound.
Scientific Research Applications
5-[(Cyanomethanesulfonyl)methyl]furan-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 5-[(Cyanomethanesulfonyl)methyl]furan-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The cyanomethanesulfonyl group can form strong interactions with amino acid residues in the enzyme, leading to effective inhibition. The furan ring may also participate in π-π stacking interactions with aromatic residues, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-(4-cyanophenyl)furan-2-carboxylate: Similar structure but with a cyanophenyl group instead of a cyanomethanesulfonyl group.
Furan-2,5-dicarboxylic acid: Lacks the cyanomethanesulfonyl group but shares the furan ring and carboxylic acid functionalities.
Uniqueness
5-[(Cyanomethanesulfonyl)methyl]furan-2-carboxylic acid is unique due to the presence of both the cyanomethanesulfonyl and carboxylic acid groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C8H7NO5S |
|---|---|
Molecular Weight |
229.21 g/mol |
IUPAC Name |
5-(cyanomethylsulfonylmethyl)furan-2-carboxylic acid |
InChI |
InChI=1S/C8H7NO5S/c9-3-4-15(12,13)5-6-1-2-7(14-6)8(10)11/h1-2H,4-5H2,(H,10,11) |
InChI Key |
DHCKEKYSMVIIJH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)C(=O)O)CS(=O)(=O)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



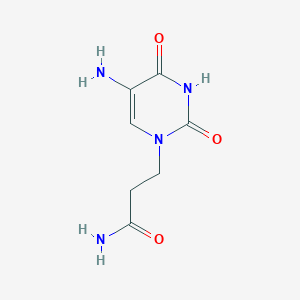
![1-[(4-Fluorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine](/img/structure/B13071351.png)
![3-[(1-Amino-2-methylpropan-2-yl)oxy]propan-1-ol](/img/structure/B13071354.png)
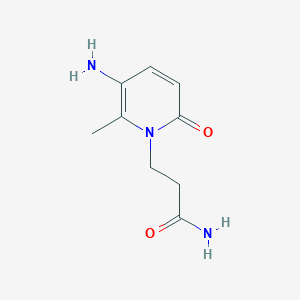
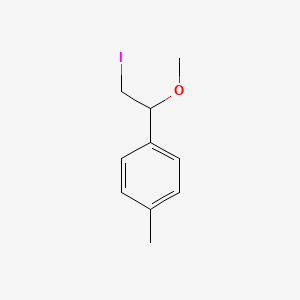
![1-Oxospiro[4.4]nonane-2-carbaldehyde](/img/structure/B13071369.png)
![tert-butyl (1S,5R)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9-azabicyclo[3.3.1]non-2-ene-9-carboxylate](/img/structure/B13071392.png)
